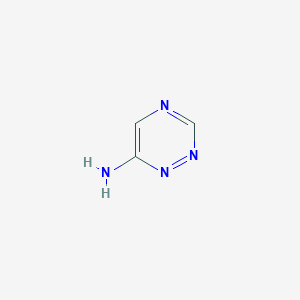

1,2,4-Triazin-6-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H4N4 |

|---|---|

Molecular Weight |

96.09 g/mol |

IUPAC Name |

1,2,4-triazin-6-amine |

InChI |

InChI=1S/C3H4N4/c4-3-1-5-2-6-7-3/h1-2H,(H2,4,7) |

InChI Key |

HJIHSNIBZNREGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=NC=N1)N |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Characterization of 1,2,4-Triazin-6-amine: A Technical Guide

Executive Summary

This technical guide provides a rigorous spectroscopic analysis of 1,2,4-Triazin-6-amine (CAS 1369147-80-7), a critical heterocyclic scaffold in medicinal chemistry.[1] While the 3-amino isomer is more ubiquitous, the 6-amino variant offers unique electronic properties and binding vectors for drug design, particularly in kinase inhibition and antidiabetic research (PPAR-

Molecular Architecture & Tautomerism

Structural Nomenclature

The 1,2,4-triazine ring is numbered starting from the nitrogen atom adjacent to the carbon-carbon bond.[1]

-

Positions: N1, N2, C3, N4, C5, C6.

-

Substituent: The primary amine (-NH

) is attached at position C6 .

Tautomeric Equilibrium

Like its isomers, 1,2,4-Triazin-6-amine exhibits amino-imino tautomerism.[1] In solution (DMSO-d

DOT Diagram: Tautomeric Equilibrium

Caption: Equilibrium shifts heavily toward the amino form in solution, preserving ring aromaticity.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5]

NMR is the gold standard for distinguishing the 6-amino isomer from its 3-amino and 5-amino counterparts.[1] The following data is derived from the structural analogue 3-methyl-6-amino-1,2,4-triazine and extrapolated for the unsubstituted parent.

H NMR Characterization (DMSO-d )

The spectrum is characterized by two distinct aromatic signals (H3 and H5) and a broad exchangeable amine signal.

| Proton | Chemical Shift ( | Multiplicity | Assignment Logic |

| H3 | 9.0 – 9.5 | Singlet (s) | Highly deshielded; located between N2 and N4. |

| H5 | 8.2 – 8.6 | Singlet (s) | Ortho to the electron-donating amine; shielded relative to H3. |

| NH | 6.5 – 7.5 | Broad Singlet (br s) | Exchangeable protons; shift varies with concentration/temperature. |

Distinction from Isomers:

-

3-Amino isomer: H5 and H6 appear as a pair of doublets (J

2.5 Hz) or a singlet if chemically equivalent, typically around 8.5 ppm.[1] -

6-Amino isomer: H3 is significantly more downfield (>9.0 ppm) than H5/H6 of other isomers due to the N-C-N environment.

C NMR Characterization

| Carbon | Chemical Shift ( | Assignment Logic |

| C6 | 155 – 160 | Ipso carbon attached to NH |

| C3 | 160 – 165 | Most deshielded carbon (between two nitrogens). |

| C5 | 145 – 150 | Aromatic CH, ortho to amine. |

Vibrational Spectroscopy (IR)[3]

Infrared spectroscopy confirms the presence of the primary amine and the heteroaromatic ring integrity.

-

N-H Stretching: Doublet bands at 3300–3450 cm

(Asymmetric and Symmetric stretches of free NH -

C=N Ring Stretching: Strong absorption at 1580–1620 cm

. -

N-H Bending (Scissoring): Medium band at 1550–1570 cm

. -

C-N Stretching (Exocyclic): 1250–1350 cm

.

Electronic Spectroscopy (UV-Vis)

The electronic transitions are dominated by

-

Solvent: Methanol or Ethanol.

-

1: 260–270 nm (High intensity,

-

2: 310–320 nm (Lower intensity, shoulder,

-

Solvatochromism: In acidic media (0.1 N HCl), the bands typically undergo a hypsochromic (blue) shift due to protonation of the ring nitrogens, which stabilizes the

orbitals.

Experimental Protocols

Synthesis & Purification Workflow

The synthesis typically involves the condensation of

DOT Diagram: Synthesis & Characterization Workflow

Caption: Standard pathway for accessing 6-amino-1,2,4-triazines from acyclic precursors.[1]

NMR Sample Preparation

Objective: Obtain high-resolution spectra without aggregation broadening.

-

Solvent Choice: Use DMSO-d

(99.9% D) as the primary solvent. 1,2,4-triazines often have poor solubility in CDCl -

Concentration: Prepare a 10-15 mg/mL solution.

-

Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.

-

Acquisition:

-

Set relaxation delay (

) to -

Acquire at least 64 scans for

H and 1024 scans for

-

Mass Spectrometry (MS)[4]

-

Ionization: ESI (Electrospray Ionization) in Positive Mode (+ve).

-

Molecular Ion:

Da (Calculated for C -

Fragmentation:

-

Loss of N

(28 Da) is a diagnostic pathway for 1,2,4-triazines, often yielding an azete-like cation.[1] -

Loss of HCN (27 Da) is also common.

-

References

-

Synthesis and Spectral Characterization of 3-Methyl-6-amino-1,2,4-triazine Source: Sciety / Research Square Context: Describes the synthesis and full NMR/IR characterization of the 3-methyl derivative, serving as the primary spectral anchor for the 6-amino core. URL:[Link]

-

1,2,4-Triazine Compound Summary Source: PubChem (National Library of Medicine) Context:[2] Provides physical property data and CAS registry information for the parent 1,2,4-triazine scaffold. URL:[Link]

-

Synthesis of 1,2,4-Triazine Derivatives via Domino Annulation Source: RSC Advances (Royal Society of Chemistry) Context: Details modern synthetic routes to functionalized 1,2,4-triazines, validating the accessibility of the 6-amino isomer. URL:[Link]

-

Tautomerism in Substituted 1,2,4-Triazines Source: Journal of Organic Chemistry (ACS) Context: Fundamental study on the amino-imino equilibrium in triazine rings. URL:[Link]

Sources

The Enduring Legacy of the 1,2,4-Triazine Core: A Technical Guide to its Discovery, Synthesis, and Applications

For the modern researcher in drug discovery, agrochemical development, and materials science, the 1,2,4-triazine scaffold represents a versatile and potent building block. Its unique electronic properties and synthetic accessibility have cemented its place in the pantheon of privileged heterocyclic structures. This guide provides an in-depth exploration of the 1,2,4-triazine core, from its initial discovery in the late 19th century to its contemporary applications, offering field-proven insights and detailed experimental methodologies.

The Genesis of a Heterocycle: A Historical Perspective

The story of the 1,2,4-triazine, often referred to as as-triazine (asymmetric triazine), begins in the late 19th century, a fertile period for the exploration of heterocyclic chemistry. While the more symmetrical 1,3,5-triazine derivatives had been known for some time, the synthesis of the 1,2,4-isomer proved to be a more nuanced challenge.

The first synthesis of a derivative of the 1,2,4-triazine ring system is credited to Bischler in 1889 , who reported the formation of a 1,2,4-benzotriazine.[1] This fused derivative laid the groundwork for understanding the fundamental reactivity of this new heterocyclic system.

Shortly thereafter, in 1892, Eugen Bamberger reported a classic synthesis of a benzotriazine derivative that would later bear his name. The Bamberger triazine synthesis involves the reaction of an aryl diazonium salt with the hydrazone of pyruvic acid, followed by acid-catalyzed cyclization to form the benzotriazine ring.[2][3] This method, while specific to the benzo-fused analogs, was a significant early contribution to the synthetic arsenal for this class of compounds.

These pioneering efforts, though focused on fused systems, were instrumental in unlocking the chemistry of the standalone 1,2,4-triazine core, paving the way for the development of the diverse synthetic methodologies and wide-ranging applications we see today.

The Synthetic Chemist's Toolkit: Evolution of 1,2,4-Triazine Synthesis

The synthetic approaches to the 1,2,4-triazine core have evolved significantly from the classical methods of the late 19th and early 20th centuries. The primary strategy for constructing the ring involves the condensation of a 1,2-dicarbonyl compound with a molecule containing a hydrazine or amidrazone functionality.

Classical Approaches: The Foundation

The most fundamental and enduring method for the synthesis of 3,5,6-trisubstituted 1,2,4-triazines is the reaction of an α-dicarbonyl compound (e.g., benzil) with an acid hydrazide in the presence of an ammonia source, typically ammonium acetate.[4] The causality behind this choice of reactants lies in the sequential condensation and cyclization reactions that efficiently form the heterocyclic ring. The dicarbonyl compound provides the C5 and C6 atoms, the acid hydrazide contributes the N1, N2, and C3 atoms, and the ammonia source provides the N4 atom.

Diagram: General Synthesis of 3,5,6-Trisubstituted 1,2,4-Triazines

Caption: Core components for the classical synthesis of the 1,2,4-triazine ring.

Modern Methodologies: Efficiency and Diversity

While the classical methods are robust, modern organic synthesis has driven the development of more efficient and versatile protocols. These include one-pot syntheses and microwave-assisted reactions, which offer reduced reaction times, higher yields, and often a more environmentally friendly profile.

A significant advancement is the use of microwave irradiation, often under solvent-free conditions on a solid support like silica gel.[2] This approach enhances reaction rates by efficiently transferring energy to the reactants, leading to rapid and clean conversions.

Experimental Protocols: A Practical Guide

A self-validating protocol is one where the steps are logical, the endpoints are clear, and potential pitfalls are anticipated. The following protocols represent field-tested methods for the synthesis of substituted 1,2,4-triazines.

Protocol 1: Classical Synthesis of 3,5,6-Trisubstituted 1,2,4-Triazines[5]

This protocol is a robust and widely applicable method for the synthesis of a variety of 3,5,6-trisubstituted 1,2,4-triazines.

Materials:

-

1,2-Diketone (1.0 eq)

-

Acid hydrazide (1.0 eq)

-

Ammonium acetate (10 eq)

-

Glacial acetic acid

Procedure:

-

A mixture of the 1,2-diketone (1.0 eq), the corresponding acid hydrazide (1.0 eq), and ammonium acetate (10 eq) in glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is poured into ice-water, and the resulting precipitate is collected by filtration.

-

The crude product is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Causality and Insights: The large excess of ammonium acetate serves as both the nitrogen source for the N4 position and as a buffer to drive the reaction to completion. Glacial acetic acid acts as a solvent that is sufficiently high-boiling for the reaction to proceed at a reasonable rate and also as a catalyst for the condensation steps.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis on a Solid Support[2]

This protocol offers a rapid and environmentally benign alternative to classical methods.

Materials:

-

Acid hydrazide (1 mmol)

-

α-Diketone (e.g., benzil) (1 mmol)

-

Silica gel (2 g)

-

Petroleum ether

-

Water

-

Microwave synthesizer

-

Pestle and mortar

Procedure:

-

In a mortar, thoroughly grind a mixture of the acid hydrazide (1 mmol), α-diketone (1 mmol), and silica gel (2 g) with a pestle. The intimate mixing on the solid support is crucial for the reaction's efficiency.

-

Transfer the ground mixture to an open Pyrex beaker.

-

Irradiate the mixture in a microwave oven for a predetermined time (typically a few minutes), with progress monitored by TLC.

-

Upon completion, allow the mixture to cool to room temperature.

-

Extract the product from the solid support using petroleum ether (3 x 50 mL).

-

Wash the combined organic extracts with water (3 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography as needed.

Causality and Insights: The solvent-free conditions reduce waste and simplify workup. The silica gel acts as a solid support that absorbs the reactants and facilitates efficient energy transfer from the microwaves, accelerating the reaction.

Diagram: Workflow for Microwave-Assisted 1,2,4-Triazine Synthesis

Caption: A streamlined workflow for the rapid synthesis of 1,2,4-triazines.

Physicochemical and Spectroscopic Properties

The 1,2,4-triazine ring is an electron-deficient aromatic system, which significantly influences its physical and chemical properties. This electron deficiency is due to the presence of three electronegative nitrogen atoms in the ring.

Key Properties:

-

Aromaticity: The 1,2,4-triazine ring is aromatic, conferring thermal stability.

-

Electron Deficiency: This property makes the ring susceptible to nucleophilic attack and resistant to electrophilic substitution. It also plays a crucial role in its reactivity in inverse electron-demand Diels-Alder reactions.

-

Solubility: The solubility of 1,2,4-triazine derivatives is highly dependent on the nature of their substituents. Unsubstituted or simple alkyl/aryl derivatives tend to be soluble in common organic solvents.

-

Spectroscopy:

-

¹H NMR: The chemical shifts of the ring protons are typically found in the downfield region, reflecting the electron-deficient nature of the ring.

-

¹³C NMR: The ring carbons also exhibit downfield chemical shifts.

-

Mass Spectrometry: 1,2,4-Triazines generally show a prominent molecular ion peak. Fragmentation patterns are influenced by the substituents.

-

Comparative Physicochemical Data

The following table summarizes key physicochemical properties of a representative 1,2,4-triazine derivative, 3,5,6-triphenyl-1,2,4-triazine, and a related 1,3,5-triazine for comparison.

| Property | 3,5,6-Triphenyl-1,2,4-triazine | 2,4,6-Triphenyl-1,3,5-triazine | Source(s) |

| Molecular Formula | C₂₁H₁₅N₃ | C₂₁H₁₅N₃ | [5] |

| Molecular Weight | 309.37 g/mol | 309.37 g/mol | [5] |

| Melting Point | Not specified | 234-235 °C | [6] |

| Boiling Point (Predicted) | Not specified | ~442 °C | [6] |

| XlogP (Predicted) | 4.2 | 4.62 | [5][6] |

A Scaffold of Diverse Applications

The unique electronic and structural features of the 1,2,4-triazine core have led to its widespread use in various scientific and industrial fields.

Medicinal Chemistry

1,2,4-Triazine derivatives have emerged as a cornerstone in the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities.[7][8] Their ability to act as scaffolds for molecular hybridization has led to the discovery of potent anticancer, antimicrobial, and antiviral agents.[7]

A notable recent application is the discovery of 1,2,4-triazine derivatives as potent and selective antagonists of the G-protein-coupled receptor 84 (GPR84), a target for inflammatory diseases.[9][10] Structure-activity relationship (SAR) studies have revealed that substitution at the 3, 5, and 6 positions of the triazine ring is crucial for modulating potency and pharmacokinetic properties.[9][10]

Agrochemicals

The 1,2,4-triazine core is a well-established pharmacophore in the agrochemical industry, particularly in the development of herbicides.[11] These compounds often act by inhibiting photosystem II, a key process in photosynthesis. The SAR in this class of compounds is well-defined, with specific substitution patterns on the triazine ring leading to potent and selective herbicidal activity.

Materials Science

The electron-deficient nature of the 1,2,4-triazine ring makes it an attractive component in materials science. These compounds have been investigated for their applications in organic electronics, particularly as components of organic light-emitting diodes (OLEDs). Their ability to function as electron-transporting materials is a direct consequence of their electronic properties.

Future Directions and Concluding Remarks

The journey of the 1,2,4-triazine core, from its discovery over a century ago to its current status as a privileged scaffold, is a testament to its enduring utility in chemical science. The continued development of novel synthetic methodologies, including asymmetric syntheses and late-stage functionalization, will undoubtedly expand the accessible chemical space of 1,2,4-triazine derivatives. As our understanding of biological targets and material properties deepens, the rational design of new 1,2,4-triazine-based molecules with tailored functions will continue to be a vibrant and productive area of research. For the researchers, scientists, and drug development professionals to whom this guide is addressed, the 1,2,4-triazine core offers a rich and rewarding field of exploration with the potential for significant scientific and societal impact.

References

-

A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. ResearchGate. Available from: [Link]

-

A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry. 2021;18(8):1127-1133. Available from: [Link]

-

Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. 2023;6(7):1591-1603. Available from: [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. PMC. Available from: [Link]

-

A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Ingenta Connect. 2021;18(8):1127-1133. Available from: [Link]

-

Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PMC. Available from: [Link]

-

Bamberger triazine synthesis. Wikipedia. Available from: [Link]

-

A structure-activity relationship study of 1,2,4-triazolo[1,5-a][2][7][12]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. PubMed. Available from: [Link]

-

3-Mercapto-5,6-diphenyl-1,2,4-triazine. PubChem. Available from: [Link]

-

Synthesis and herbicidal activities of novel 1, 2, 4-triazolinone derivatives. ResearchGate. Available from: [Link]

-

Synthesis of 1,2,4-triazines. Organic Chemistry Portal. Available from: [Link]

-

synthesis of 1,2,4-triazine derivatives - ---- introduction of alkyl and aryl groups to. HETEROCYCLES. 1986;24(1):93-99. Available from: [Link]

-

Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc. 2008;2008(15):79-87. Available from: [Link]

-

Synthesis of some 1,2,4-triazine derivatives with potential biological activity. PubMed. Available from: [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC. Available from: [Link]

-

Synthesis and Acaricidal Activity of Some New 1,2,4‐Triazine Derivatives. ResearchGate. Available from: [Link]

-

Investigating the Structure-Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PubMed. Available from: [Link]

-

The synthesis of 1,2,4-benzotriazines. SciSpace. Available from: [Link]

-

Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scientific Research Publishing. Available from: [Link]

-

3,5,6-triphenyl-1,2,4-triazine (C21H15N3). PubChemLite. Available from: [Link]

-

2,4,6-Triphenyl-1,3,5-triazine Properties. EPA. Available from: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Bamberger triazine synthesis - Wikipedia [en.wikipedia.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. PubChemLite - 3,5,6-triphenyl-1,2,4-triazine (C21H15N3) [pubchemlite.lcsb.uni.lu]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigating the Structure-Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Amino-1,2,4-triazine

Introduction: The 1,2,4-Triazine Core in Modern Chemistry

The 1,2,4-triazine scaffold is a nitrogen-containing heterocycle of significant interest in medicinal chemistry and materials science.[1][2] As an analogue of benzene where three carbon atoms are replaced by nitrogen atoms, the triazine ring system exhibits unique electronic properties that make it a valuable pharmacophore.[1] Among its derivatives, 3-Amino-1,2,4-triazine (which may also be referred to by its tautomeric form, 1,2,4-Triazin-6-amine) serves as a crucial building block for the synthesis of more complex molecules with a wide array of biological activities.[3][4]

This guide provides an in-depth analysis of the core physical and chemical properties of 3-Amino-1,2,4-triazine. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's behavior. We will delve into its structural characteristics, spectroscopic profile, reactivity, and stability, supported by field-proven experimental insights and protocols. The discussion that follows is grounded in authoritative data to ensure scientific integrity and practical applicability in a laboratory setting. The diverse applications of its derivatives, ranging from anticancer and antifungal agents to adenosine A2A receptor antagonists, underscore the importance of mastering its fundamental chemistry.[3][5][6][7]

Molecular Structure and Identification

3-Amino-1,2,4-triazine is an aromatic heterocyclic compound. The presence of both an electron-donating amino group and an electron-withdrawing triazine ring creates a molecule with distinct chemical reactivity at different sites. The compound can exist in tautomeric forms, although it is typically represented as 3-Amino-1,2,4-triazine.

| Identifier | Value | Source |

| CAS Number | 1120-99-6 | [8] |

| Molecular Formula | C₃H₄N₄ | [8] |

| Molecular Weight | 96.09 g/mol | [8] |

| IUPAC Name | 1,2,4-triazin-3-amine | N/A |

| SMILES | Nc1nccnn1 | [8] |

| InChI | 1S/C3H4N4/c4-3-5-1-2-6-7-3/h1-2H,(H2,4,5,7) | [8] |

| InChIKey | MJIWQHRXSLOUJN-UHFFFAOYSA-N | [8] |

Physical and Spectroscopic Properties

The physical properties of a compound dictate its handling, formulation, and behavior in various experimental setups. The spectroscopic profile provides the definitive fingerprint for its identification and structural elucidation.

Summary of Physical Properties

| Property | Value | Notes and Experimental Context |

| Melting Point | 174-177 °C | This relatively high melting point suggests significant intermolecular forces, likely hydrogen bonding, in the solid state.[8] |

| Boiling Point | Not available | Decomposes at higher temperatures. Standard boiling point determination is not feasible. |

| Solubility | Low in common organic solvents | Solubility can be challenging in solvents like CDCl₃. The use of more polar solvents like DMSO-d₆ or mixtures with trifluoroacetic acid (TFA) may be required for analyses like NMR, although this can complicate spectra.[9] |

| LogP (Octanol/Water) | -0.128 (Predicted) | The negative LogP value indicates that the compound is hydrophilic, consistent with its multiple nitrogen atoms capable of hydrogen bonding.[10] |

Spectroscopic Profile: A Structural Fingerprint

The characterization of triazine derivatives by NMR can be complex due to factors like low solubility and the potential for multiple conformers or rotamers in solution, leading to broad signals.[9]

-

¹H NMR: The proton NMR spectrum is expected to show signals for the two protons on the triazine ring and the protons of the amine group. The chemical shifts will be influenced by the solvent used. In DMSO-d₆, the amine protons would likely appear as a broad singlet, while the ring protons would appear as distinct signals in the aromatic region.

-

¹³C NMR: The carbon spectrum will show three distinct signals for the carbon atoms of the triazine ring. The carbon atom attached to the amino group will be significantly shielded compared to the others.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about functional groups. For 3-Amino-1,2,4-triazine and its derivatives, characteristic peaks include:

-

Mass Spectrometry (MS): Electron impact (EI) mass spectrometry of 1,2,4-triazine derivatives often shows a detectable molecular ion peak, though it can be weak.[11] The fragmentation pattern is key to confirming the structure, often involving the loss of nitrogen gas (N₂) or hydrogen cyanide (HCN) from the heterocyclic ring.[12]

Chemical Properties and Reactivity

The chemical behavior of 3-Amino-1,2,4-triazine is governed by the interplay between the nucleophilic amino group and the electrophilic triazine ring.

Synthesis Pathways

The synthesis of substituted 1,2,4-triazines often involves the condensation of a 1,2-dicarbonyl compound with an aminoguanidine derivative or the reaction of α-acylsulfonamides with hydrazine.[13][14] A common route to functionalized 1,2,4-triazinones, which are precursors or analogues, involves the condensation of compounds like oxazolinones with thiosemicarbazide, followed by cyclization.[11][14]

Caption: General synthesis of a substituted 1,2,4-triazine core.

Chemical Reactivity

-

Reactions at the Amino Group: The exocyclic amino group is a primary site for nucleophilic attack. It readily undergoes reactions such as:

-

Acylation and Aroylation: Reaction with acyl chlorides or anhydrides to form amide derivatives.[3]

-

Alkylation: Reaction with alkyl halides.[3]

-

Bromination: The amino group activates the ring, allowing for reactions like bromination using N-bromosuccinimide (NBS) in DMF to produce compounds like 3-Amino-6-bromo-1,2,4-triazine.[15]

-

-

Reactions of the Triazine Ring: The 1,2,4-triazine ring is electron-deficient and can participate in unique reactions.

-

Inverse Electron Demand Diels-Alder Reaction: This is a hallmark reaction of 1,2,4-triazines. They react with electron-rich dienophiles, like alkynes, to form a bicyclic intermediate that extrudes N₂ gas to yield a pyridine ring.[2] This reaction is a powerful tool for constructing complex aromatic systems.

-

Nucleophilic Substitution: The ring can undergo nucleophilic substitution, particularly at positions C-3, C-5, and C-6, especially if a good leaving group is present.

-

Caption: Inverse electron demand Diels-Alder reaction of 1,2,4-triazines.

Stability

Derivatives of 1,2,4-triazine are generally reported to be stable compounds under normal atmospheric conditions.[1] They exhibit high thermal stability, often decomposing only near or above their melting points.[16] However, stability can be influenced by pH. The basic nitrogen atoms of the triazine ring can be protonated under acidic conditions, which may alter reactivity or lead to degradation, such as hydrolysis, especially with prolonged heating.[17]

Experimental Protocols: A Practical Guide

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

This protocol outlines the steps for acquiring a ¹H NMR spectrum of 3-Amino-1,2,4-triazine, with special consideration for its known solubility challenges.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.

Materials:

-

3-Amino-1,2,4-triazine sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube

-

Pipettes and glassware

-

NMR Spectrometer (e.g., 400 MHz or higher)

Methodology:

-

Sample Preparation (The Causality of Solvent Choice):

-

Accurately weigh approximately 5-10 mg of the 3-Amino-1,2,4-triazine sample.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6 mL of DMSO-d₆. Expert Insight: Standard solvents like CDCl₃ are often inadequate due to the compound's polarity and hydrogen-bonding capabilities, resulting in poor solubility.[9] DMSO-d₆ is a superior choice for achieving the necessary concentration for a clear spectrum.

-

Cap the NMR tube and gently vortex or sonicate for 1-2 minutes to fully dissolve the sample. A clear, homogenous solution is critical for high-quality data. If solubility remains an issue, gentle warming can be attempted, but monitor for any signs of degradation.

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to optimize homogeneity. This step is crucial for achieving sharp, well-resolved peaks.

-

Acquire a standard ¹H NMR spectrum. A typical acquisition might involve 16-32 scans.

-

-

Data Processing and Interpretation:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Reference the spectrum to the residual DMSO peak at ~2.50 ppm.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the chemical shifts and coupling patterns to confirm the structure. Expect to see signals for the ring protons and the amine protons. The amine protons may appear as a broad signal due to exchange with residual water in the solvent or quadrupolar effects from the nitrogen atoms.

-

Applications in Research and Drug Development

The 1,2,4-triazine scaffold, and specifically its amino-substituted derivatives, is a "privileged structure" in medicinal chemistry. Its derivatives have been investigated for a wide range of therapeutic applications:

-

Anticancer Agents: Many 1,2,4-triazine derivatives have shown potent activity against various cancer cell lines.[6][18]

-

Antimicrobial and Antifungal Activity: The scaffold is effective against various bacteria and fungi. Some derivatives target enzymes like lanosterol 14α-demethylase in Candida albicans.[5][19]

-

Central Nervous System (CNS) Agents: The discovery of 1,2,4-triazine derivatives as potent and selective adenosine A2A receptor antagonists highlights their potential for treating neurodegenerative diseases like Parkinson's.[7]

-

Antiviral Properties: Certain triazine compounds have been evaluated for their activity against viruses, including HIV.[1]

Conclusion

3-Amino-1,2,4-triazine is a foundational heterocyclic compound with a rich chemical profile. Its physical properties are dominated by strong intermolecular forces, while its chemical reactivity is characterized by the dual nature of its nucleophilic amino group and electrophilic ring system. This combination allows for diverse synthetic modifications, making it an exceptionally versatile scaffold for drug discovery. A thorough understanding of its properties, reactivity, and the practical nuances of its analysis is essential for any scientist working to unlock its full potential in creating novel and effective chemical entities.

References

- Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences.

-

1,2,4-Triazine | C3H3N3 | CID 67520. PubChem - NIH. [Link]

-

Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters. PMC. [Link]

-

Electron impact ionization mass spectra of 1, 2, 4-triazine. TSI Journals. [Link]

-

Synthesis, Reactivity, and Applications of 4-Amino-3-Thioxo/Hydrazino-6-Substituted-1,2,4-Triazin-5-Ones and Their Derivatives: A Review. Taylor & Francis. [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. ResearchGate. [Link]

-

Triazine - Wikipedia. Wikipedia. [Link]

-

2091 Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives J.A. Der Pharma Chemica. [Link]

-

Structural characterization of triazines. Tesis Doctorals en Xarxa. [Link]

-

Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. ResearchGate. [Link]

-

Chemical Properties of 1,2,4-Triazine (CAS 290-38-0). Cheméo. [Link]

-

Synthesis of 1,2,4-triazines. Organic Chemistry Portal. [Link]

-

Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc. [Link]

-

Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14α-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. PMC. [Link]

-

Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. ResearchGate. [Link]

-

Journal of Chemical and Pharmaceutical Research, 2012, 4(1):568-579. JOCPR. [Link]

-

Synthesis of 1,2,4-triazin-6(5H)-one Derivatives as Novel Anticancer Agents. ResearchGate. [Link]

-

Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives. ResearchGate. [Link]

-

Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

1,2,4-triazine derivatives: Synthesis and biological applications. Semantic Scholar. [Link]

-

Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scientific Research Publishing. [Link]

Sources

- 1. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 2. Triazine - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 3-Amino-1,2,4-triazine 97 1120-99-6 [sigmaaldrich.com]

- 9. tdx.cat [tdx.cat]

- 10. 1,2,4-Triazine (CAS 290-38-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. tsijournals.com [tsijournals.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. 1,2,4-Triazine synthesis [organic-chemistry.org]

- 14. jocpr.com [jocpr.com]

- 15. 6-broMo-1,2,4-triazin-3-aMine synthesis - chemicalbook [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. semanticscholar.org [semanticscholar.org]

- 19. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]

Structural Elucidation of Novel 1,2,4-Triazin-6-amine Analogs

Executive Summary: The Elucidation Bottleneck

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., covalent inhibitors of EGFR), antifungals, and nucleotide antimetabolites. However, the introduction of an amine at the C6 position introduces significant structural ambiguity. Researchers frequently encounter challenges distinguishing between regioisomers (N1 vs. N2 alkylation during synthesis) and tautomers (amino- vs. imino-forms).

This guide provides a definitive, self-validating protocol for the structural elucidation of 1,2,4-triazin-6-amine analogs, moving beyond basic characterization to rigorous proof of connectivity and electronic state.

Synthetic Context & Structural Ambiguity

To elucidate a structure, one must understand its genesis. The synthesis of 6-amino-1,2,4-triazines often proceeds via two primary routes, each generating distinct isomeric risks:

-

Nucleophilic Substitution (SɴAr): Displacement of a 6-halo or 6-methylthio group by an amine.

-

Risk:[1] Incomplete conversion or displacement at C3 if the system is activated, leading to regioisomeric mixtures.

-

-

Cyclocondensation: Reaction of

-keto hydrazones with amidines.-

Risk:[1] Cyclization directionality can vary based on pH and steric bulk, yielding 5-amino vs. 6-amino isomers.

-

The Tautomerism Challenge

Unlike simple pyridines, 1,2,4-triazin-6-amines exhibit complex tautomeric equilibria involving the amino group and ring nitrogens (N1/N2/N4).

-

Form A (Amino): Exocyclic

, aromatic ring. -

Form B (Imino): Exocyclic

, non-aromatic ring (often stabilized by H-bonding).

Note: In solution (DMSO-

Analytical Protocol: The "Triad of Truth"

This protocol enforces a logic-gate system where a structure is not "confirmed" until it passes Mass Spectrometry, NMR connectivity, and (if necessary) X-ray validation.

Phase 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental formula and unsaturation number (RDB).

-

Method: ESI-QTOF in positive mode (

). -

Critical Check: 1,2,4-triazines are nitrogen-rich. Ensure the isotopic pattern matches the theoretical abundance for carbon/nitrogen ratios.

-

Fragmentation Insight: Look for the characteristic loss of

(

Phase 2: NMR Spectroscopy (Solution State)

Objective: Establish connectivity and regiochemistry.

Solvent: DMSO-

A. 1H NMR Signatures

| Proton Type | Chemical Shift ( | Multiplicity | Diagnostic Value |

| C3-H | 8.5 – 9.2 | Singlet | Most deshielded; confirms C3 is unsubstituted. |

| C5-H | 8.0 – 8.8 | Singlet | Distinct from C3-H; absence indicates 5,6-substitution. |

| 6-NH₂ | 6.5 – 8.0 | Broad Singlet | Integration of 2H confirms primary amine. Sharpens in dry DMSO. |

B. 13C NMR & DEPT-135

-

C3: Typically

ppm (flanked by two nitrogens).[2] -

C5: Typically

ppm. -

C6 (Amine-bearing):

ppm.[3] The ipso-carbon shift is sensitive to the electron-donating nature of the amine.

C. 2D NMR: The Regiochemistry Solver (HMBC)

This is the most critical step. You must observe long-range couplings (

-

Scenario: Distinguishing 6-amino from 5-amino isomers.

-

Experiment:

HMBC (or standard -

Logic:

-

If the amine protons correlate to two ring carbons (C5 and C3)

Likely 4-amino (rare/unlikely). -

If the amine protons correlate to one ring carbon (C6) and that carbon correlates to C5-H

Confirms 6-position.

-

Phase 3: X-Ray Crystallography (The Gold Standard)

If NMR shows broad signals or ambiguous tautomers (e.g., "half-proton" integration due to fast exchange), single-crystal X-ray diffraction (SC-XRD) is mandatory. It definitively resolves the N-H proton location (ring N vs. exocyclic N).

Visualization: The Decision Tree

The following diagram outlines the logical flow for structural confirmation, handling common failure modes like isomerism.

Caption: Logic flow for elucidating 1,2,4-triazin-6-amine analogs, prioritizing NMR connectivity but defaulting to X-ray for tautomeric ambiguity.

Case Study: Elucidation of "Compound T-6A"

Scenario: A researcher synthesizes N-benzyl-1,2,4-triazin-6-amine via displacement of 6-chloro-1,2,4-triazine. Ambiguity: Is the product the desired 6-isomer, or did the amine attack C3/C5?

Experimental Data Summary

| Technique | Observation | Interpretation |

| HRMS | Matches | |

| 1H NMR | Two distinct aromatic singlets suggest C3-H and C5-H are intact. | |

| HMBC | Amine NH ( | The exocyclic NH couples to only one quaternary carbon (C6). |

| HMBC | C5-H ( | Crucial: The proton at C5 couples to the carbon bearing the amine. |

| NOESY | Amine NH | Confirms N-alkylation (not ring N-alkylation). |

Conclusion: The presence of a correlation between the C5 proton and the amine-bearing carbon (C6) definitively proves the 6-amino regiochemistry. If the amine were at C3, the C5 proton would show a weak

Detailed Methodology: HMBC Parameter Setup

To ensure success with nitrogen-rich heterocycles, standard parameters often fail.

-

Delay Optimization: Set the long-range coupling constant (

) to 8 Hz . Triazine ring couplings can be smaller ( -

Solvent: Use DMSO-

. If exchange broadening occurs, cool the sample to -

Nitrogen HMBC: If available, a

HMBC is superior. Look for coupling between the C5-H and N1/N4 to verify the ring integrity.

References

-

Synthesis and Cytotoxic Activity: Zein, M. A., & El-Shenawy, A. I. (2016).[4] An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity.[4][5][6] International Journal of Pharmacology, 12(3), 188–194.[4] Link

-

Structural Characterization & Tautomerism: Reck, G., et al. (2011). An unexpected tautomer: synthesis and crystal structure of N-[6-amino-4-(methylsulfanyl)-1,2-dihydro-1,3,5-triazin-2-ylidene]benzenesulfonamide. Acta Crystallographica Section C, 67(2). Link

- NMR of Triazines: Mojzych, M., & Henary, M. (2013). Synthesis of 1,2,4-triazines. Heterocyclic Communications, 19(4). (Contextual grounding on C3/C5 shifts).

-

Biological Relevance: Yurttas, L., et al. (2017).[7] Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. Anti-Cancer Agents in Medicinal Chemistry, 17(13).[7] Link

- Regioselectivity: Lim, F. P. L., & Dolzhenko, A. V. (2014). 1,3,5-Triazine-based antagonists of P2X purinergic receptors. European Journal of Medicinal Chemistry, 85, 371-380. (Methodology for distinguishing isomeric forms).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 3. Synthesis, Molecular Structure and Characterization of Allylic Derivatives of 6-Amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one [mdpi.com]

- 4. imrpress.com [imrpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,2,4-Triazin-6-amine: A Guide to Cyclization Reaction Conditions

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the 1,2,4-Triazin-6-amine Scaffold

The 1,2,4-triazine ring system is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The strategic placement of an amino group at the 6-position of the triazine core can significantly influence the molecule's pharmacological profile, making the synthesis of 1,2,4-triazin-6-amines a topic of considerable interest for the development of novel therapeutics. This guide provides an in-depth exploration of the cyclization reaction conditions for the synthesis of this important scaffold, offering detailed protocols and mechanistic insights to aid researchers in this field.

Synthetic Strategies for the 1,2,4-Triazine Core: A Focus on Amination

The construction of the 1,2,4-triazine ring with an amino substituent can be approached through several synthetic routes. The choice of strategy often depends on the desired substitution pattern on the final molecule and the availability of starting materials. This document will focus on key cyclization methodologies.

I. Cyclocondensation of Amidrazones with 1,2-Dicarbonyl Compounds

A prevalent and versatile method for the synthesis of the 1,2,4-triazine core involves the cyclocondensation of amidrazones with 1,2-dicarbonyl compounds.[2][3] This approach allows for the introduction of a variety of substituents at the 3- and 5-positions of the triazine ring.

The general mechanism involves the initial condensation of the more nucleophilic hydrazine moiety of the amidrazone with one of the carbonyl groups of the 1,2-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization through the reaction of the remaining carbonyl group and the amide-type NH2 group leads to the formation of the 1,2,4-triazine ring.[2]

Caption: General workflow for 1,2,4-triazine synthesis via amidrazone and 1,2-dicarbonyl condensation.

While this method is robust for general 1,2,4-triazine synthesis, achieving a 6-amino substitution requires the use of appropriately functionalized starting materials. For instance, employing a dicarbonyl compound with a masked or pre-existing amino group at the corresponding position could be a viable strategy.

II. Synthesis of 3-Amino-1,2,4-Triazines: A Well-Established Isomeric Route

While the primary focus of this guide is the 6-amino isomer, a comprehensive understanding of the synthesis of the isomeric 3-amino-1,2,4-triazines provides valuable context and transferable knowledge regarding the formation of the aminotriazine scaffold.[4][5] A common and high-yielding method for the synthesis of 3-amino-1,2,4-triazoles, a related five-membered ring system, involves the reaction of aminoguanidine with formic acid.[6] This principle can be extended to the synthesis of 3-amino-1,2,4-triazines.

The classical approach involves the cyclization of aminoguanidine bicarbonate with a suitable carboxylic acid or its derivative.[7][8]

Table 1: Comparison of Reaction Conditions for 3-Amino-1,2,4-Triazole Synthesis

| Method | Starting Materials | Reaction Conditions | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |

| Conventional Heating[6] | Aminoguanidine bicarbonate, Formic acid | 120°C | 5 hours | 95-97 | High yield, readily available starting materials. | High temperature, long reaction time. |

| Microwave-Assisted[9] | Aminoguanidine hydrochloride, Carboxylic acid | 180°C, Microwave irradiation | 3 hours | Varies | Significant reduction in reaction time. | Requires specialized equipment. |

Materials:

-

Aminoguanidine bicarbonate

-

98-100% Formic acid

-

95% Ethanol

Procedure:

-

To 136 g (1 mole) of finely powdered aminoguanidine bicarbonate in a 500-mL round-bottomed flask, cautiously add 48 g (40 mL, 1.05 moles) of 98-100% formic acid.

-

Gently heat the foaming mixture until the evolution of gas ceases and the solid has completely dissolved.

-

Maintain the resulting solution at 120°C for 5 hours.

-

After cooling, add 500 mL of 95% ethanol and heat the mixture to dissolve the product.

-

Filter the hot solution to remove any insoluble impurities.

-

Evaporate the ethanol to dryness to obtain the 3-amino-1,2,4-triazole product.

-

The reported yield is between 95-97%.

Caption: Experimental workflow for the classical synthesis of 3-amino-1,2,4-triazole.

III. Synthesis of 1,2,4-Triazin-6(1H)-ones from Nitrile Imines and α-Amino Esters

A more direct route to a scaffold closely related to the target molecule involves the (3+3)-annulation of in situ generated nitrile imines with α-amino esters. This method yields chiral 1,2,4-triazin-6(1H)-ones.[4] The presence of the amino group from the α-amino ester at what becomes the N1 position and the adjacent carbonyl at C6 provides a key precursor that could potentially be converted to the desired 6-amino-1,2,4-triazine.

The reaction proceeds via a [3+3] cycloaddition pathway, where the nitrile imine acts as a three-atom component and the α-amino ester provides the other three atoms for the triazine ring.

Emerging Strategies and Future Outlook

The development of novel, efficient, and atom-economical methods for the synthesis of substituted 1,2,4-triazines is an active area of research. One-pot syntheses, such as the condensation of amides and 1,2-diketones in the presence of a base followed by cyclization with hydrazine hydrate, offer a streamlined approach to the triazine core.[10] While this particular method does not directly yield a 6-amino derivative, the principles of in situ intermediate formation and subsequent cyclization are valuable for designing new synthetic pathways.

Future research will likely focus on the development of regioselective cyclization reactions that allow for precise control over the placement of the amino group on the 1,2,4-triazine ring. The use of novel catalysts and microwave-assisted synthesis will also play a crucial role in improving the efficiency and environmental footprint of these important transformations.

References

-

Synthesis of chiral 1,2,4-triazin-6(1H)-ones 6i–6q derived from nitrile imine 1a; scope of α-amino esters. ResearchGate. Available from: [Link]

- Synthetic Approach for Substituted 3-Amino-1,2,4-Triazines and their Chemical Reactivity and Biological Properties. Mini-Reviews in Organic Chemistry. 2020;17(5):605-624.

- First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. Molecules. 2022;27(22):7801.

- Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles. Tetrahedron Letters. 2009;50(40):5583-5585.

-

Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. ResearchGate. Available from: [Link]

- Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc. 2008;2008(15):79-87.

- A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal of Innovative Science and Research Technology. 2023;8(12).

-

Synthetic approaches toward 3-amino-1,2,4-triazoles. ResearchGate. Available from: [Link]

- Syntheses of Heterocyclic Compounds from Aminoguanidine. Angewandte Chemie International Edition in English. 1963;2(1):8-21.

-

Chemistry of uncondensed 1,2,4-triazines, Part IV. Synthesis and chemistry of bioactive 3-amino-1,2,4-triazines and related compounds--an overview. ResearchGate. Available from: [Link]

- 3-amino-1h-1,2,4-triazole. Organic Syntheses. 1956;36:3.

- Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. Bioorganic Chemistry. 2020;104:104271.

- An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry. 2017;142:124-145.

-

First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. Synthesis of 1,2,3-Triazines Using the Base-Mediated Cyclization of ( Z)-2,4-Diazido-2-alkenoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. ijisrt.com [ijisrt.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of 1,2,3-Triazines Using the Base-Mediated Cyclization of (Z)-2,4-Diazido-2-alkenoates [organic-chemistry.org]

Antimicrobial screening assays for 1,2,4-Triazin-6-amine derivatives

Application Notes and Protocols

Topic: Antimicrobial Screening Assays for 1,2,4-Triazin-6-amine Derivatives Audience: Researchers, scientists, and drug development professionals.

A Guide to Evaluating the Antimicrobial Potential of Novel 1,2,4-Triazin-6-amine Derivatives

Introduction: The Imperative for New Antimicrobial Agents

The relentless rise of multi-drug-resistant microorganisms presents a formidable challenge to global health, necessitating the urgent discovery of new chemical entities with potent antimicrobial activity.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the 1,2,4-triazine scaffold has garnered significant interest due to its diverse pharmacological properties, including antimicrobial, antiviral, and antitumor activities.[2][3] Specifically, 1,2,4-triazin-6-amine derivatives represent a promising class of compounds for the development of next-generation antimicrobial agents.[4][5]

This guide provides a detailed framework for the initial in vitro screening of novel 1,2,4-triazin-6-amine derivatives. It is designed for researchers in drug discovery and microbiology, offering robust, field-proven protocols for both qualitative and quantitative assessment of antimicrobial efficacy. The methodologies described are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is both reliable and reproducible.[6][7][8]

Scientific Rationale: From Qualitative Observation to Quantitative Metrics

The primary objective of an initial antimicrobial screen is twofold: first, to identify which of the synthesized 1,2,4-triazine derivatives possess any antimicrobial activity, and second, to quantify the potency of that activity. This is achieved through a tiered approach.

-

Primary Screening (Qualitative): Agar Well Diffusion. This method provides a rapid and visually intuitive assessment of a compound's ability to inhibit microbial growth.[1][9] The principle is based on the diffusion of the test compound from a well through a solid agar medium inoculated with a target microorganism. If the compound is active, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the well.[10] The size of this zone gives a preliminary, qualitative indication of the compound's potency.

-

Secondary Screening (Quantitative): Broth Microdilution. This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13] The MIC is defined as the lowest concentration of a drug that prevents the visible growth of a microorganism after a defined incubation period.[12][14] This quantitative value is critical for comparing the potency of different derivatives, understanding structure-activity relationships (SAR), and guiding further drug development efforts.[15] The assay involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid broth medium within a 96-well microtiter plate.[11][13]

While the precise mechanism of action for novel 1,2,4-triazine derivatives must be elucidated through further studies, related compounds have been shown to interfere with various cellular processes. Some triazine-based polymers, for example, target intracellular components rather than the bacterial cell membrane.[16] Understanding the MIC is the first crucial step toward these deeper mechanistic investigations.

Protocol 1: Agar Well Diffusion Assay for Primary Screening

This protocol details a reliable method for the initial qualitative screening of 1,2,4-triazin-6-amine derivatives.

Causality and Experimental Choices

-

Medium: Mueller-Hinton Agar (MHA) is the recommended medium for routine susceptibility testing of non-fastidious bacteria as its composition is well-defined and has minimal interaction with potential inhibitors.

-

Inoculum Standardization: The use of a 0.5 McFarland turbidity standard is critical for reproducibility.[10] This standard corresponds to a specific cell density (approximately 1-2 x 10⁸ CFU/mL), ensuring that the bacterial lawn is confluent and consistent across all plates.[11][12]

-

Solvent Control: Since novel synthetic compounds are often dissolved in solvents like Dimethyl Sulfoxide (DMSO), a well containing only the solvent must be included. This is a crucial self-validating step to ensure that any observed inhibition is due to the compound itself and not the solvent vehicle.[10]

Workflow for Agar Well Diffusion

Caption: High-level workflow for the Agar Well Diffusion assay.

Step-by-Step Methodology

-

Inoculum Preparation:

-

Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh (18-24 hour) agar plate.

-

Transfer the colonies into a tube containing sterile saline.

-

Vortex to create a smooth suspension.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done by visual comparison or by using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13).[12]

-

-

Plate Inoculation:

-

Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and rotate it firmly against the upper inside wall of the tube to remove excess fluid.

-

Streak the swab evenly over the entire surface of a Mueller-Hinton Agar plate in three different directions (rotating the plate approximately 60 degrees each time) to ensure a confluent lawn of growth.[10]

-

Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

-

-

Well Preparation and Compound Application:

-

Using a sterile cork borer (6-8 mm in diameter) or the back of a sterile pipette tip, punch uniform wells into the inoculated agar.[1][9]

-

Prepare stock solutions of your 1,2,4-triazin-6-amine derivatives in a suitable solvent (e.g., 10% DMSO) to a known concentration (e.g., 1 mg/mL).

-

Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution into a corresponding well.

-

Crucial Controls:

-

Positive Control: Add a standard antibiotic solution (e.g., Ciprofloxacin, 25 µg/mL) to one well.

-

Negative/Solvent Control: Add the solvent (e.g., 10% DMSO) without any compound to another well.[10]

-

-

-

Incubation and Interpretation:

-

Allow the plates to sit at room temperature for 30 minutes to permit some diffusion of the compound into the agar.[1]

-

Invert the plates and incubate at 35-37°C for 16-24 hours.[17]

-

After incubation, measure the diameter of the zone of complete growth inhibition (including the well diameter) in millimeters (mm).

-

A zone of inhibition around the test compound well that is significantly larger than the solvent control well indicates antimicrobial activity.

-

Protocol 2: Broth Microdilution for MIC Determination

This protocol provides a quantitative measure of antimicrobial activity and is essential for lead candidate selection. The method adheres to the principles outlined by CLSI and EUCAST.[12][18]

Causality and Experimental Choices

-

Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. The concentration of divalent cations (Ca²⁺ and Mg²⁺) is controlled as it can significantly affect the activity of certain antimicrobial agents.

-

Serial Dilution: A two-fold serial dilution is the standard method for creating a concentration gradient.[11][13] This allows for a precise determination of the MIC value.

-

Controls: The inclusion of a growth control (inoculum + broth), sterility control (broth only), and a solvent control is non-negotiable for a valid assay. The growth control must show distinct turbidity, and the sterility control must remain clear for the results to be considered trustworthy.[12]

Workflow for Broth Microdilution (MIC) Assay

Caption: Standard workflow for the Broth Microdilution MIC assay.

Step-by-Step Methodology

-

Preparation of Compound Dilutions:

-

In a 96-well "mother" plate or in separate tubes, prepare two-fold serial dilutions of your 1,2,4-triazine derivatives.

-

Start by preparing a stock solution of the compound in CAMHB (the solvent concentration should be kept low, e.g., <=1%). For example, if the highest desired final concentration is 128 µg/mL, prepare a 256 µg/mL solution.

-

Perform serial dilutions across 10-12 wells to create a concentration gradient (e.g., 256, 128, 64, ..., 0.25 µg/mL).

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension standardized to 0.5 McFarland as described in Protocol 1, Step 1.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the final test plate.[11][12] For example, a 1:100 or 1:150 dilution of the 0.5 McFarland suspension is often appropriate. This must be done within 15 minutes of standardization.

-

-

Plate Inoculation:

-

Using a multichannel pipette, transfer 50 µL from each well of the "mother" plate to the corresponding wells of a new sterile 96-well microtiter plate (the "test" plate).

-

Add 50 µL of the standardized and diluted bacterial inoculum to each well of the test plate. The final volume in each well will be 100 µL, and the compound concentrations will be half of those in the mother plate (e.g., 128, 64, 32, ..., 0.125 µg/mL).

-

Crucial Controls:

-

Growth Control: 50 µL of CAMHB + 50 µL of inoculum.

-

Sterility Control: 100 µL of CAMHB only.

-

Solvent Control (if applicable): A row with the highest concentration of solvent used, serially diluted, plus inoculum.

-

-

-

Incubation and MIC Determination:

-

Seal the plate (e.g., with a breathable film or lid) to prevent evaporation.

-

Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours for most common bacteria.[12]

-

After incubation, determine the MIC by visually inspecting the plate for turbidity. A reading aid, such as a viewing box with a mirror, is recommended.

-

The MIC is the lowest concentration of the 1,2,4-triazin-6-amine derivative that completely inhibits visible growth of the organism.[11][12][14] The growth control should be turbid, and the sterility control should be clear.[12]

-

Optionally, absorbance can be read on a microplate reader (e.g., at 600 nm) to quantify growth inhibition.[14]

-

Data Presentation and Interpretation

Clear and structured data presentation is essential for analysis and reporting.

Table 1: Example Data from Agar Well Diffusion Assay

| Compound ID | Concentration (µ g/well ) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |

| TZA-001 | 50 | 18 | 10 |

| TZA-002 | 50 | 0 | 0 |

| TZA-003 | 50 | 22 | 15 |

| Ciprofloxacin | 5 | 25 | 30 |

| DMSO (10%) | N/A | 0 | 0 |

Interpretation: Compounds TZA-001 and TZA-003 show antimicrobial activity, with TZA-003 appearing more potent. TZA-002 is inactive under these conditions. The controls performed as expected.

Table 2: Example Data from Broth Microdilution (MIC) Assay

| Compound ID | MIC (µg/mL) vs. S. aureus (ATCC 29213) | MIC (µg/mL) vs. E. coli (ATCC 25922) | MIC (µg/mL) vs. P. aeruginosa (ATCC 27853) |

| TZA-001 | 16 | 64 | >128 |

| TZA-003 | 4 | 32 | 128 |

| Ciprofloxacin | 0.5 | 0.015 | 0.25 |

Interpretation: The quantitative data confirms that TZA-003 (MIC = 4 µg/mL vs S. aureus) is more potent than TZA-001 (MIC = 16 µg/mL vs S. aureus). Both compounds show reduced activity against Gram-negative bacteria, and TZA-001 is largely ineffective against P. aeruginosa at the tested concentrations.

References

-

A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. (2022). MDPI. Available at: [Link]

-

Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies. Available at: [Link]

-

Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). CLSI. Available at: [Link]

-

Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. Available at: [Link]

-

Mechanisms of antimicrobial and antiendotoxin activities of a triazine-based amphipathic polymer. (2020). PubMed. Available at: [Link]

-

M39 | Analysis and Presentation of Cumulative Antimicrobial Susceptibility Test Data. (n.d.). CLSI. Available at: [Link]

-

M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). CLSI. Available at: [Link]

-

Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. Available at: [Link]

-

Antimicrobial Screening of Certain Fused 1,2,4-triazine Derivatives. (n.d.). PubMed. Available at: [Link]

-

M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Available at: [Link]

-

Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). PMC. Available at: [Link]

-

Minimal Inhibitory Concentrations (MIC) of the synthetic compounds 3a-h. (n.d.). ResearchGate. Available at: [Link]

-

Agar well diffusion assay. (2020). YouTube. Available at: [Link]

-

Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. (2023). PubMed. Available at: [Link]

-

Minimum Inhibitory Concentration (MIC). (n.d.). Emery Pharma. Available at: [Link]

-

Clinical & Laboratory Standards Institute CLSI Guidelines (2019) CLSI M100-ED29 2019 Performance Standards for Antimicrobial Susceptibility Testing. 29th Edition. (2025). Scientific Research Publishing. Available at: [Link]

-

EUCAST: EUCAST - Home. (n.d.). EUCAST. Available at: [Link]

-

Guidance Documents. (n.d.). EUCAST. Available at: [Link]

-

AST guidance specific to the UK and clarification on EUCAST guidance. (n.d.). BSAC. Available at: [Link]

-

Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). NICD. Available at: [Link]

-

Minimum Inhibitory Concentration (MIC) Of various synthetic and natural antimicrobial agents using E coli screened from VIT sewage treatment plant. (n.d.). ResearchGate. Available at: [Link]

-

A Convenient Microdilution Method for Screening Natural Products Against Bacteria and Fungi. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. (2021). MDPI. Available at: [Link]

-

An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity. (2010). Scholars Research Library. Available at: [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. Available at: [Link]

-

The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. Available at: [Link]

-

Synthesis and Study of 1,2,4-Triazine and Thiadiazoles Based Derivatives of S-Triazine as Antimicrobial Agents. (n.d.). AESS Publications. Available at: [Link]

-

Synthesis, insilico characterization and antibacterial activity of 1,2,4-Triazine derivatives. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Novel Fluoroquinolone with Geranyl Amine Moiety. (2026). MDPI. Available at: [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). PMC. Available at: [Link]

-

Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. (2018). Scientific Research Publishing. Available at: [Link]

-

Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. (2010). MDPI. Available at: [Link]

-

Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. (n.d.). Frontiers. Available at: [Link]

Sources

- 1. botanyjournals.com [botanyjournals.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. scirp.org [scirp.org]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Synthesis and Study of 1,2,4-Triazine and Thiadiazoles Based Derivatives of S-Triazine as Antimicrobial Agents | Journal of Asian Scientific Research [archive.aessweb.com]

- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 8. EUCAST: EUCAST - Home [eucast.org]

- 9. mdpi.com [mdpi.com]

- 10. chemistnotes.com [chemistnotes.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. emerypharma.com [emerypharma.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. sphinxsai.com [sphinxsai.com]

- 16. Mechanisms of antimicrobial and antiendotoxin activities of a triazine-based amphipathic polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. hereditybio.in [hereditybio.in]

- 18. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: 1,2,4-Triazine Synthesis & Regiocontrol

Status: Operational Agent: Senior Application Scientist Topic: Overcoming Regioisomer Formation in 1,2,4-Triazine Synthesis

Welcome to the Triazine Synthesis Help Desk

You are likely here because your LC-MS shows two peaks with identical mass, or your NMR spectrum is a forest of doubled signals. You are not alone. The formation of 5,6- and 6,5-regioisomers during the condensation of unsymmetrical 1,2-dicarbonyls with amidrazones is the single most common failure mode in this chemistry.

This guide moves beyond "try a different solvent" and provides mechanistic root-cause analysis and alternative synthetic architectures to guarantee isomeric purity.

Quick Navigation

| Section | Focus |

| [Tier 1] | Troubleshooting Condensation (The Classic Route) |

| [Tier 2] | Synthetic Bypasses (Substitution & Cross-Coupling) |

| [Tier 3] | Purification & Analysis (Separating the Inseparable) |

[Tier 1] Troubleshooting the Condensation Reaction

Ticket #101: "I am reacting an unsymmetrical 1,2-diketone with an acyl hydrazide. I see a 60:40 mixture of isomers. Why?"

Diagnosis:

The reaction relies on the nucleophilic attack of the hydrazide's terminal amino group (

The Mechanism of Failure: The reaction is often under kinetic control . The most nucleophilic nitrogen attacks the most electrophilic carbonyl. Once the hydrazone intermediate forms, cyclization is rapid and irreversible.

Caption: Bifurcation of the condensation pathway based on carbonyl electrophilicity.

Corrective Actions:

-

Increase Electronic Bias (The

-Ketoacid Method):-

Protocol: Instead of a diketone, use an

-ketoester or -

Result: The initial attack occurs almost exclusively at the ketone, yielding high regioselectivity (typically >95:5).

-

Citation: This approach leverages the inherent reactivity difference described in classic heterocyclic synthesis reviews [1].

-

-

Steric Steering:

-

If you must use a diketone, introduce a temporary steric blocking group on one side.

-

Example: Use a glyoxal derivative where one aldehyde is protected as an acetal, or use an

-oximino ketone. The oxime locks one carbonyl, forcing reaction at the free carbonyl.

-

-

pH Modulation:

-

Tip: In neutral media, the reaction is driven by nucleophilicity. In acidic media (Acetic Acid/HCl), the most basic carbonyl is protonated first, making it the most electrophilic.

-

Experiment: Run the reaction in glacial acetic acid vs. ethanol/pyridine . A shift in isomer ratio indicates that one carbonyl is more basic than the other, allowing you to tune the selectivity.

-

[Tier 2] Synthetic Bypasses (The "Modern" Approach)

Ticket #205: "Condensation is failing to give me a single isomer. How do I build this scaffold differently?"

Diagnosis: When condensation fails, you must abandon the "bond formation" approach and switch to a "scaffold functionalization" approach. Start with a symmetrical or halogenated triazine and add your substituents selectively.

Protocol A: Regioselective

-

Starting Material: 3,6-dichloro-1,2,4-triazine (commercially available or easily synthesized).

-

Reactivity Rule: The C5 position is the most electrophilic in unsubstituted triazines, but in 3,6-dihalo systems, nucleophilic aromatic substitution (

) typically occurs at C3 or C6 depending on conditions.-

Note on Reactivity: Recent guides suggest the C6 position is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of N1 [2].

-

-

Workflow:

-

Step 1: React 3,6-dichloro-1,2,4-triazine with Nucleophile A (1.0 eq) at 0°C.

-

Step 2: Isolate the mono-substituted product.

-

Step 3: React with Nucleophile B (excess) at reflux.

-

Protocol B: The Bamberger Synthesis (Aryl-Specific) Avoids dicarbonyls entirely.

-

Reagents: Aryl diazonium salt + Pyruvic acid hydrazone.[1]

-

Mechanism: The diazonium salt attacks the hydrazone carbon, followed by cyclization.

-

Advantage: The position of the aryl group is fixed by the diazonium starting material, eliminating regioisomer ambiguity [3].

Protocol C: Minisci C-H Functionalization

-

Concept: Start with a simple 1,2,4-triazine and use a radical reaction to install alkyl/acyl groups.

-

Regioselectivity: Nucleophilic radicals (e.g., alkyl radicals generated from carboxylic acids/Ag/Persulfate) preferentially attack the most electron-deficient carbon, typically C5 [4].

Caption: Decision tree for selecting a non-condensation synthetic route.

[Tier 3] Purification & Analysis

Ticket #309: "I have the mixture. Silica columns aren't separating them. What now?"

Diagnosis:

5,6- and 6,5-isomers often have identical

The Solution: Supercritical Fluid Chromatography (SFC)

SFC is the industrial standard for separating triazine regioisomers. The interaction with the stationary phase in the presence of supercritical

Recommended Separation Protocol:

| Technique | Conditions | Success Rate |

| Standard Flash (Silica) | Hexane/EtOAc | Low (<20%) |

| Reverse Phase (C18) | H2O/MeCN (+0.1% Formic Acid) | Moderate (40%) |

| SFC (Chiral/Achiral) | Stationary: 2-Ethylpyridine or DiolMobile: | High (>90%) |

| Recrystallization | EtOH or iPrOH (Slow evaporation) | Substrate Dependent |

Analytical Confirmation: Do not rely on LC-MS alone (masses are identical).

-

HMBC NMR: Look for the correlation between the triazine ring proton (H-3, if present) and the adjacent carbon of the substituent.

-

NOE: If H-5 or H-6 is present, NOE correlations to the pendant aryl/alkyl groups are definitive.

References

-

Paudler, W. W., & Chen, T. K. (1970). 1,2,4-Triazines.[2][3][4][5][6][7][8][9][10][11][12][13] I. The synthesis of some 1,2,4-triazines. Journal of Heterocyclic Chemistry.[5] Link

-

BenchChem Technical Support. (2025). Managing regioselectivity in reactions involving 3,6-Dibromo-1,2,4-triazine.Link

-

Wikipedia Contributors. (2025). Bamberger triazine synthesis.[1] Wikipedia, The Free Encyclopedia. Link

-

Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles.[14][15] MedChemComm. Link

Sources

- 1. Bamberger triazine synthesis - Wikipedia [en.wikipedia.org]

- 2. BJOC - Synthesis of novel [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazines and investigation of their fungistatic activity [beilstein-journals.org]

- 3. Two Novel 1,2,4,5-Tetrazines that Participate in Inverse Electron Demand Diels–Alder Reactions with an Unexpected Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]

- 5. 1,2,4-Triazine Chemistry Part I: Orientation of cyclization reactions of functionalized 1,2,4-triazine derivatives | European Journal of Chemistry [eurjchem.com]